molecular formula C17H19NO2 B14028880 2-Biphenylyl diethylcarbamate

2-Biphenylyl diethylcarbamate

Cat. No.: B14028880
M. Wt: 269.34 g/mol
InChI Key: VLXYDFNMSYFQHW-UHFFFAOYSA-N
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Description

2-Biphenylyl diethylcarbamate is an organic compound with the molecular formula C17H19NO2. It is characterized by the presence of a biphenyl group attached to a diethylcarbamate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Biphenylyl diethylcarbamate typically involves the reaction of biphenyl-2-ylamine with diethyl carbonate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium or potassium carbonate, to facilitate the formation of the carbamate linkage .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Biphenylyl diethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl-2-yl carbamate oxides, while reduction can produce biphenyl-2-ylamines .

Scientific Research Applications

2-Biphenylyl diethylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Biphenylyl diethylcarbamate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to oxidative stress and cellular signaling .

Comparison with Similar Compounds

Uniqueness: 2-Biphenylyl diethylcarbamate is unique due to the combination of the biphenyl and diethylcarbamate groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

(2-phenylphenyl) N,N-diethylcarbamate

InChI

InChI=1S/C17H19NO2/c1-3-18(4-2)17(19)20-16-13-9-8-12-15(16)14-10-6-5-7-11-14/h5-13H,3-4H2,1-2H3

InChI Key

VLXYDFNMSYFQHW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)OC1=CC=CC=C1C2=CC=CC=C2

Origin of Product

United States

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